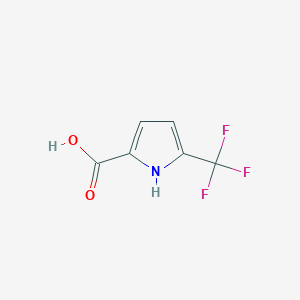

5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)4-2-1-3(10-4)5(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSJKCJUZUYPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314400-72-0 | |

| Record name | 5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group into the pyrrole scaffold imparts unique electronic properties, enhances metabolic stability, and increases lipophilicity, making this moiety highly desirable in the design of novel therapeutic agents and functional materials. This document will delve into the chemical principles, experimental considerations, and detailed protocols for the synthesis of this important molecule.

Strategic Importance of this compound

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and pharmaceuticals. The addition of a trifluoromethyl group can significantly modulate the biological activity and physicochemical properties of the parent molecule. Specifically, the 5-(trifluoromethyl) substitution on a pyrrole-2-carboxylic acid framework offers a unique combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a lipophilic, electron-withdrawing trifluoromethyl group. This trifecta of functionalities makes it a versatile scaffold for library synthesis in drug discovery programs, particularly for indications where metabolic stability and target affinity are critical.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a key precursor: an ester derivative, namely ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate. This intermediate simplifies the synthetic challenge by protecting the carboxylic acid functionality and facilitating purification. The final step would then be a straightforward ester hydrolysis.

The Trifluoromethyl Group: A Keystone in Modulating the Biological Activity of Pyrrole Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrole nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active compounds.[1][2] Its inherent structural versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various substituents employed in medicinal chemistry, the trifluoromethyl (CF₃) group has emerged as a particularly impactful moiety.[3][4] This guide provides a comprehensive technical overview of the profound influence of trifluoromethyl substitution on the biological activity of pyrrole-containing molecules. We will delve into the mechanistic underpinnings of this influence across diverse therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective domains. This document is intended to serve as a detailed resource, offering not only a synthesis of the current understanding but also providing actionable, field-proven experimental protocols to empower researchers in the rational design and evaluation of novel trifluoromethyl-substituted pyrrole-based therapeutic agents.

The Strategic Advantage of Trifluoromethyl Substitution

The incorporation of a trifluoromethyl group into a pyrrole scaffold is a deliberate and strategic decision in drug design, driven by the unique physicochemical properties of this substituent. The high electronegativity of the fluorine atoms and the overall lipophilicity of the CF₃ group can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability often translates to an extended plasma half-life and improved bioavailability of the drug candidate.[4]

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance the ability of a molecule to cross cellular membranes and the blood-brain barrier. This is a critical consideration for targeting intracellular proteins and the central nervous system.[4]

-

Target Engagement: The trifluoromethyl group can modulate the electronic properties of the pyrrole ring and engage in specific, non-covalent interactions with amino acid residues within the binding pocket of a target protein. These interactions, including dipole-dipole and halogen bonds, can significantly enhance binding affinity and selectivity.

The following logical diagram illustrates the decision-making process and the anticipated outcomes of incorporating a trifluoromethyl group into a pyrrole-based drug candidate.

Caption: Strategic incorporation of a trifluoromethyl group to enhance drug properties.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) and Beyond

A significant area of investigation for trifluoromethyl-substituted pyrroles is in the realm of anti-inflammatory agents. A prominent example is the structural modification of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.

Mechanism of Action: COX-2 Inhibition

COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a validated strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. Trifluoromethyl-substituted pyrazole derivatives, structurally related to pyrroles, have demonstrated potent and selective COX-2 inhibitory activity.[5][6][7] The trifluoromethyl group often occupies a hydrophobic pocket within the COX-2 active site, contributing to the molecule's high affinity and selectivity.

The following diagram illustrates the COX-2 signaling pathway and the point of intervention for trifluoromethyl-substituted inhibitors.

Caption: Inhibition of the COX-2 pathway by trifluoromethyl-substituted pyrroles.

Quantitative Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of novel compounds is often evaluated using the carrageenan-induced paw edema model in rodents, a classic and reproducible assay for acute inflammation.[8]

| Compound | Animal Model | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) | Reference |

| 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole | Rat | 27.7 | Not specified | [6] |

| Celecoxib (Reference) | Rat | 10.8 | Not specified | [6] |

| Ibuprofen (Reference) | Rat | 67.4 | Not specified | [6] |

Note: While the reference indicates good anti-inflammatory activity, specific percentage inhibition values were not provided.[6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standardized procedure for inducing and assessing acute inflammation.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound and vehicle

-

Plethysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Compound Administration: Administer the test compound or vehicle orally (p.o.) one hour before carrageenan injection.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw using a plethysmometer or calipers.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Percent Edema = [(Final Paw Volume - Initial Paw Volume) / Initial Paw Volume] x 100

-

Percent Inhibition = [ (Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control ] x 100

-

Anticancer Activity: A Multifaceted Approach

Trifluoromethyl-substituted pyrroles have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[1][9]

Mechanisms of Action in Oncology

-

Kinase Inhibition: Many trifluoromethyl-substituted pyrroles function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[10][11] The CF₃ group can enhance binding to the ATP-binding pocket of kinases.

-

Tubulin Polymerization Inhibition: Certain pyrrole derivatives disrupt microtubule dynamics by binding to tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

-

Induction of Apoptosis: Trifluoromethylated pyrroles can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of anti-apoptotic proteins like Bcl-2.[12]

The following workflow illustrates the screening process for identifying anticancer activity.

Caption: Workflow for the evaluation of anticancer activity of pyrrole derivatives.

Quantitative Evaluation of Anticancer Activity

The in vitro cytotoxicity of novel compounds is typically assessed using the MTT assay against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying a compound's potency.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Diethyl (1-benzyl-4-phenyl-3-(trifluoromethyl)-1H-pyrrol-2-yl)phosphonate | A549 | Potent | [9] |

| Diethyl (1-benzyl-4-phenyl-3-(trifluoromethyl)-1H-pyrrol-2-yl)phosphonate | MCF-7 | Potent | [9] |

| A series of novel trifluoromethyl-substituted pyrimidine derivatives (e.g., compound 17v) | H1975 | 2.27 | [12] |

| 5-Fluorouracil (Reference) | H1975 | 9.37 | [12] |

Note: "Potent" indicates significant activity was observed, but specific IC₅₀ values were not provided in the reference.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a step-by-step guide for assessing the cytotoxic effects of compounds on adherent cancer cell lines.[11][13]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound and vehicle (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include vehicle-treated and untreated controls.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethyl-substituted pyrroles have shown promising activity against a range of bacteria and fungi.[2][3][14][15]

Mechanism of Action in Microbiology

The precise mechanisms of action for many antimicrobial pyrroles are still under investigation. However, it is believed that their efficacy stems from their ability to disrupt essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of the trifluoromethyl group likely facilitates the penetration of the microbial cell membrane.

Quantitative Evaluation of Antimicrobial Activity

The antimicrobial potency of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17][18][19]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [2] |

| Vancomycin (Reference) | MRSE | 0.5 - 1.0 | [2] |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 25) | Staphylococcus aureus (MRSA) | 0.78 | [14][15] |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 25) | Enterococcus faecium | 0.78 | [14][15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standardized method for determining the MIC of an antimicrobial agent.[16][18]

Materials:

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compound and vehicle

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Neuroprotective Effects: A Frontier in Neurological Disorders

Recent studies have highlighted the potential of trifluoromethyl-substituted pyrrole analogues in the treatment of neuroinflammatory conditions like multiple sclerosis. A trifluoromethyl analogue of celecoxib (TFM-C), despite having significantly lower COX-2 inhibitory activity, demonstrated potent neuroprotective effects in preclinical models.[16]

Mechanism of Action in Neuroinflammation

The neuroprotective effects of TFM-C appear to be COX-2 independent and involve the modulation of cytokine secretion.[16][20] In models of neuroinflammation, TFM-C was shown to:

-

Inhibit the secretion of pro-inflammatory cytokines such as IL-1β, IL-12, and IL-17.

-

Reduce neuronal axonal damage.

-

Protect against oxidative stress.

-

Ameliorate the clinical severity of experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis.

The following diagram depicts the proposed mechanism of TFM-C in modulating neuroinflammation.

Caption: Modulation of neuroinflammation by a trifluoromethyl-substituted pyrrole analogue.

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis.[2][5][7][20] This protocol provides a general overview of EAE induction.

Materials:

-

C57BL/6 mice

-

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Test compound and vehicle

Procedure:

-

Immunization: Emulsify MOG 35-55 in CFA and inject mice subcutaneously.

-

PTX Administration: Administer PTX intraperitoneally on the day of immunization and two days later.

-

Compound Treatment: Begin treatment with the test compound or vehicle according to the study design.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 5 = moribund).

-

Histological Analysis: At the end of the study, collect spinal cords for histological analysis to assess inflammation and demyelination.

Conclusion and Future Perspectives

The strategic incorporation of the trifluoromethyl group has unequivocally demonstrated its value in augmenting the biological activity of pyrrole-based compounds across a spectrum of therapeutic areas. The examples and protocols presented in this guide underscore the profound impact of this single chemical modification on potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens and synthetic methodologies evolve, the rational design of novel trifluoromethyl-substituted pyrroles will undoubtedly continue to be a fruitful avenue for the discovery of next-generation therapeutics. Future research should focus on exploring novel trifluoromethylated pyrrole scaffolds, elucidating their detailed mechanisms of action, and optimizing their drug-like properties to address unmet medical needs.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Autoimmune Encephalomyelitis in - JoVE Journal [jove.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. benchchem.com [benchchem.com]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. benchchem.com [benchchem.com]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. redoxis.se [redoxis.se]

A Technical Guide to 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid (CAS No. 1314400-72-0): A Core Scaffold for Modern Drug Discovery

Abstract: This document provides a comprehensive technical overview of 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore rational synthetic strategies, and contextualize its application as a core scaffold, particularly in the development of next-generation antiviral agents. This guide is designed for professionals who require not only procedural knowledge but also a deep mechanistic understanding to innovate within their research programs.

Introduction: The Strategic Value of Fluorinated Pyrroles

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Its electron-rich aromatic nature allows for diverse biological interactions. The strategic introduction of a trifluoromethyl (-CF₃) group onto this scaffold, as seen in this compound, imparts a unique and highly desirable set of properties.

The -CF₃ group is a powerful modulator of molecular characteristics.[2][3][4] It is highly electronegative and lipophilic, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][5] The carboxylic acid moiety at the 2-position provides a crucial synthetic handle for further elaboration, enabling its incorporation into larger, more complex molecules such as peptides or other pharmacophores through amide bond formation. This combination of a stable, biologically relevant core, a transformative fluorinated substituent, and a versatile functional group makes this compound a high-value building block for modern drug discovery campaigns.

Physicochemical & Safety Profile

A clear understanding of a compound's properties is foundational to its effective use in research and development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1314400-72-0 | [6][7][8] |

| Molecular Formula | C₆H₄F₃NO₂ | [7][8] |

| Molecular Weight | 179.10 g/mol | [8][9] |

| Physical Form | Solid | [7] |

| Boiling Point | 305.1 ± 42.0 °C (at 760 mmHg) | [7] |

| Storage Temperature | 2-8 °C, sealed in dry, dark place | [7][9] |

| Purity | ≥98% (Typical) | [7] |

Expert Insights on Physicochemical Impact:

-

Acidity: The potent electron-withdrawing effect of the 5-trifluoromethyl group is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid compared to the non-fluorinated parent compound, pyrrole-2-carboxylic acid. This enhanced acidity can influence binding interactions (e.g., with zinc metalloenzymes) and solubility profiles.[5]

-

Lipophilicity: The -CF₃ group substantially increases the lipophilicity (LogP) of the molecule. This property is critical for improving passive diffusion across biological membranes, a key factor in determining oral bioavailability.[2]

Safety & Handling Summary: This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Type | GHS Classification | Precautionary Codes |

| Signal Word | Warning | P261, P280, P302+P352 |

| Acute Toxicity | H302: Harmful if swallowed | |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation | |

| Respiratory Irritation | H335: May cause respiratory irritation |

Synthesis Strategy: A Mechanistic Approach

While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be designed based on the well-established Paal-Knorr pyrrole synthesis .[10][11][12][13] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

The key to this specific synthesis is the selection of a suitable trifluoromethylated 1,4-dicarbonyl precursor. A logical choice is 1,1,1-Trifluoro-2,5-hexanedione . The reaction would proceed by cyclization with an amino acid ester, such as ethyl glycinate, followed by hydrolysis of the ester to yield the target carboxylic acid.

Protocol 1: Representative Synthesis via Paal-Knorr Cyclization

This protocol is a representative method based on established chemical principles.[10][13] Researchers should perform their own optimization.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1,1,1-trifluoro-2,5-hexanedione (1.0 eq) and ethyl glycinate hydrochloride (1.1 eq).

-

Solvent & Catalyst: Add glacial acetic acid as the solvent. The acidic environment catalyzes the imine formation and subsequent cyclization steps.

-

Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC or LC-MS until the starting dione is consumed. Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps that lead to the aromatic pyrrole ring.

-

Workup & Isolation: Cool the reaction mixture to room temperature. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification (Ester Intermediate): Purify the crude residue (Ethyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate) via flash column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, ~2.0 eq) and stir at room temperature. Causality: LiOH is a strong base that saponifies the ethyl ester to the corresponding carboxylate salt.

-

Final Isolation: Once hydrolysis is complete (monitored by TLC/LC-MS), acidify the reaction mixture to pH ~2-3 with 1M HCl. The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Application in Drug Discovery: HIV-1 Entry Inhibition

Structurally related 5-arylpyrrole-2-carboxylic acids are known intermediates in the synthesis of potent HIV-1 entry inhibitors. These inhibitors target the viral envelope glycoprotein gp41 , a critical component of the machinery that facilitates the fusion of the viral and host cell membranes.[6][7][14]

Mechanism of Action: HIV-1 entry is a multi-step process. After the gp120 subunit binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), the gp41 subunit undergoes a dramatic conformational change.[7][8] It extends to insert its fusion peptide into the host cell membrane, creating a transient "pre-hairpin" intermediate. The final, critical step for fusion is the collapse of this intermediate, where the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41 associate to form a highly stable six-helix bundle (6-HB).[14][15] This collapse physically pulls the viral and cellular membranes together, allowing them to fuse.

Inhibitors derived from the this compound scaffold are designed to mimic a portion of the CHR region. They bind to the hydrophobic pocket of the NHR region in the pre-hairpin intermediate, physically blocking the formation of the 6-HB and halting the fusion process.[14]

Protocol 2: Representative Amide Coupling for Inhibitor Synthesis

To be used as a building block, the carboxylic acid must be "activated" to react with an amine. This protocol describes a standard peptide coupling reaction.

-

Reactant Preparation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Activation: Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.05 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine.

-

Amine Addition: In a separate flask, dissolve the desired amine-containing fragment (e.g., an amino acid ester or the N-terminus of a peptide) (1.0 eq) in a minimal amount of DMF.

-

Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature for 2-12 hours, monitoring progress by LC-MS.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 0.5 M HCl), saturated sodium bicarbonate, and brine. Dry the organic phase, concentrate, and purify the resulting amide product by flash chromatography or preparative HPLC.

Conclusion

This compound stands as a testament to the power of strategic molecular design. It combines a biologically proven heterocyclic core with the pharmacokinetically enhancing properties of a trifluoromethyl group and the synthetic versatility of a carboxylic acid. Its relevance as a precursor to potent HIV-1 gp41 fusion inhibitors highlights its potential in addressing significant unmet medical needs. The synthetic routes and application protocols detailed in this guide provide researchers with the foundational knowledge required to leverage this powerful building block in their own discovery programs, paving the way for the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. What are gp41 inhibitors and how do they work? [synapse.patsnap.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Inhibition of HIV Entry by Targeting the Envelope Transmembrane Subunit gp41 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]

- 12. Paal-Knorr Pyrrole Synthesis [drugfuture.com]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HIV-1 gp41 as a Target for Viral Entry Inhibition | Bentham Science [eurekaselect.com]

Thermodynamic properties of trifluoromethylated pyrroles.

An In-Depth Technical Guide to the Thermodynamic Properties of Trifluoromethylated Pyrroles

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into pyrrole scaffolds is a cornerstone of modern medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity to bioactive molecules.[1][2] Despite their prevalence, a comprehensive, publicly available dataset of the fundamental thermodynamic properties of these heterocycles is notably scarce. This technical guide addresses this gap not by presenting a non-existent repository of data, but by providing a robust framework for the determination of these critical parameters. We furnish researchers, scientists, and drug development professionals with the theoretical underpinnings, detailed experimental protocols, and validated computational workflows required to investigate the thermodynamics of trifluoromethylated pyrroles. This document serves as both a strategic overview and a practical handbook for generating the essential data—such as enthalpy of formation, entropy, and Gibbs free energy—that governs molecular interactions, stability, and bioavailability.

The Thermodynamic Imperative in Fluorinated Drug Design

The utility of the trifluoromethyl group in drug design is rooted in the unique physicochemical properties of the C-F bond—the strongest single bond in organic chemistry.[2][3] This imparts significant metabolic stability. Furthermore, the high electronegativity of fluorine atoms alters the electronic profile of the pyrrole ring, influencing its pKa, hydrogen bonding capability, and overall reactivity.[2][4]

These molecular-level modifications have profound thermodynamic consequences:

-

Solvation and Partitioning: The Gibbs free energy of solvation dictates a molecule's solubility and its ability to cross biological membranes. The lipophilicity conferred by the CF₃ group, a critical parameter in drug design, is a direct manifestation of these thermodynamics.[2][5]

-

Receptor-Ligand Binding: The binding affinity of a drug to its biological target is quantified by the Gibbs free energy of binding (ΔG_bind), which is a function of enthalpy (ΔH) and entropy (ΔS). Understanding these components for trifluoromethylated pyrroles allows for rational drug design and optimization.

-

Reaction Energetics: For chemists synthesizing these compounds, thermodynamic data informs reaction feasibility, equilibrium positions, and potential side reactions.[6]

This guide provides the necessary methodologies to quantify these properties, empowering researchers to move from qualitative understanding to quantitative prediction.

Logical Impact of Trifluoromethylation

The introduction of a CF₃ group initiates a cascade of effects that culminate in altered thermodynamic properties. This relationship can be visualized as a logical flow.

Caption: Logical flow from CF₃ group properties to thermodynamic outcomes.

Experimental Determination of Thermodynamic Properties

Precise experimental measurement remains the gold standard for thermodynamic data. For organofluorine compounds, specialized techniques are required to handle the unique chemical nature of the molecules and their combustion products.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is most accurately determined via combustion calorimetry. Due to the formation of highly corrosive hydrogen fluoride (HF) upon combustion, a specialized rotating-bomb calorimeter is mandated.

Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the solid trifluoromethylated pyrrole is prepared. For liquids, the sample is encapsulated in a gelatin or polyester bag of known mass and heat of combustion.

-

Bomb Loading: The sample is placed in a platinum crucible within the steel bomb. A known mass of water (e.g., 10 mL) is added to the bomb to dissolve the forthcoming HF and form a solution of determinable concentration.

-

Assembly & Pressurization: The bomb is sealed and pressurized with ~30 atm of pure oxygen.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

-

Ignition & Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is recorded at precise intervals until a final, stable temperature is reached.

-

Post-Combustion Analysis: The bomb is depressurized, and the internal aqueous solution is analyzed (e.g., by titration) to quantify the amount of HF formed. This allows for the correction of the heat of formation of the aqueous HF solution.

-

Calculation: The total heat released is calculated from the temperature change and the known heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid). Corrections are applied for the ignition energy, formation of nitric acid (from residual N₂), and the heat of solution of HF. The standard enthalpy of combustion (ΔcH°) is then calculated.

-

Derivation of ΔfH°: The standard enthalpy of formation is derived from the ΔcH° using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and aqueous HF).

Heat Capacity (Cp) and Standard Entropy (S°)

Adiabatic calorimetry is the definitive method for measuring heat capacity from near absolute zero, from which standard entropy is calculated.

Protocol: Adiabatic Calorimetry

-

Sample Loading: A known mass of the sample is sealed in a sample vessel under a helium atmosphere (to facilitate thermal conduction) within a cryostat.

-

Cooling: The sample is cooled to a very low temperature, typically near absolute zero (~5-10 K).

-

Heating & Measurement: The sample is heated in a series of discrete, controlled energy increments. After each energy input, the system is allowed to reach thermal equilibrium, and the resulting temperature rise (ΔT) is precisely measured.

-

Calculation of Cp: The heat capacity at a given temperature is calculated as the ratio of the energy input to the measured ΔT. This process is repeated across the entire temperature range of interest (e.g., 10 K to 400 K).

-

Phase Transitions: Enthalpies of fusion (melting) and any solid-state phase transitions are measured by the energy required to complete the transition at a constant temperature.

-

Entropy Calculation: The standard entropy at a temperature T (e.g., 298.15 K) is calculated by integrating the Cp/T vs. T curve from 0 K to T, adding the entropies of any phase transitions encountered.

-

S°(T) = ∫₀ᵀ (Cp/T) dT + ΔH_trans / T_trans

-

Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful, complementary approach for estimating thermodynamic properties, especially when experimental methods are impractical.[7] For high accuracy with fluorinated compounds, methods that cancel systematic errors, such as isodesmic and homodesmotic reactions, are essential.[8]

Workflow: High-Accuracy Enthalpy of Formation via Homodesmotic Reactions

This workflow minimizes computational errors by ensuring the number and type of bonds, as well as atom hybridization states, are conserved between reactants and products.

Caption: Computational workflow for determining ΔfH° via homodesmotic reactions.

Protocol: Computational Chemistry Workflow

-

Molecule Definition: Define the structure of the target trifluoromethylated pyrrole. Let's use 2-(Trifluoromethyl)pyrrole as an example.

-

Reaction Design (Homodesmotic Scheme): Construct a balanced hypothetical reaction where the bonding environments are conserved. A well-designed scheme is critical for error cancellation.

-

Example Reaction: 2-(Trifluoromethyl)pyrrole + Benzene → Pyrrole + Toluene

-

Note: A more rigorous scheme would use smaller fragments to better conserve the specific C-C bonds within the five-membered ring. However, this illustrates the principle.

-

-

Selection of Computational Method: Choose a suitable level of theory. Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)) provides a good balance of accuracy and computational cost for these systems.

-

Geometry Optimization and Frequency Analysis: For the target molecule and all reference molecules in the reaction, perform a full geometry optimization followed by a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum.

-

Energy Extraction: From the output files, extract the total electronic energy (E₀) and the thermal correction to enthalpy (H_corr), which includes zero-point vibrational energy and thermal contributions. The gas-phase enthalpy at 298.15 K is H₂₉₈ = E₀ + H_corr.

-

Calculate Reaction Enthalpy (ΔrH°):

-

ΔrH°(calc) = [H₂₉₈(Pyrrole) + H₂₉₈(Toluene)] - [H₂₉₈(2-CF₃-Pyrrole) + H₂₉₈(Benzene)]

-

-

Assemble Experimental Data: Obtain high-quality experimental gas-phase standard enthalpies of formation (ΔfH°) for all the reference molecules from authoritative sources like the NIST WebBook.[9]

-

Calculate Target Enthalpy of Formation: Rearrange the thermodynamic cycle to solve for the unknown ΔfH° of the target molecule.

-

ΔfH°(2-CF₃-Pyrrole) = [ΔfH°(Pyrrole) + ΔfH°(Toluene)] - [ΔfH°(Benzene)] - ΔrH°(calc)

-

Data Synthesis and Application

The experimental and computational workflows described generate a suite of thermodynamic parameters. These should be collated for clarity and comparative analysis.

Illustrative Thermodynamic Data Table

The following table structure should be used to report the determined properties. The values presented are hypothetical for 2-(Trifluoromethyl)pyrrole and serve for illustration only, pending experimental or computational verification.

| Thermodynamic Property | Symbol | Value (Illustrative) | Unit | Method |

| Standard Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | -510.0 ± 2.5 | kJ·mol⁻¹ | Homodesmotic Calculation |

| Standard Enthalpy of Formation (liquid, 298.15 K) | ΔfH°(l) | -555.0 ± 3.0 | kJ·mol⁻¹ | Combustion Calorimetry |

| Standard Molar Entropy (liquid, 298.15 K) | S°(l) | 240.5 ± 0.5 | J·mol⁻¹·K⁻¹ | Adiabatic Calorimetry |

| Molar Heat Capacity (liquid, 298.15 K) | Cp(l) | 185.2 | J·mol⁻¹·K⁻¹ | Adiabatic Calorimetry |

| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | ΔfG°(g) | -440.7 | kJ·mol⁻¹ | Calculated from ΔfH°, S° |

This quantitative data is directly applicable in drug development models:

-

QSAR Models: Thermodynamic properties serve as critical descriptors in Quantitative Structure-Activity Relationship models to predict biological activity.

-

Solubility Prediction: Using the enthalpy of formation and other parameters, the Gibbs free energy of solvation in different solvents (e.g., water, octanol) can be estimated, predicting partitioning behavior (LogP).

-

Binding Affinity Analysis: When combined with structural data of a drug target, these values help dissect the enthalpic and entropic contributions to binding, guiding the design of next-generation inhibitors with improved affinity.

Conclusion

While the direct trifluoromethylation of pyrroles is a mature and powerful strategy in synthetic chemistry, the systematic characterization of the resulting molecules' thermodynamic properties has lagged. This guide provides the necessary theoretical framework and actionable protocols for researchers to generate this vital data. By combining specialized experimental techniques like rotating-bomb and adiabatic calorimetry with high-accuracy computational workflows, the scientific community can build the foundational thermodynamic database needed to accelerate the rational design of novel therapeutics and advanced materials based on the trifluoromethylated pyrrole scaffold.

References

- 1. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrole [webbook.nist.gov]

A Technical Guide to the Research Applications of 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a paramount strategy for optimizing the pharmacological profiles of therapeutic candidates. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of molecular properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When appended to the pyrrole ring, a privileged structure in numerous natural products and pharmaceuticals, the resulting trifluoromethyl-pyrrole moiety presents a versatile building block for the synthesis of novel bioactive compounds.[3] This technical guide delves into the potential research applications of a key exemplar of this class: 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid . We will explore its synthesis, physicochemical properties, and its role as a pivotal intermediate in the development of next-generation therapeutics, including kinase inhibitors, and antiviral and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.

Physicochemical Properties and Synthetic Considerations

The unique combination of the electron-withdrawing trifluoromethyl group and the carboxylic acid function on the pyrrole ring endows this compound with distinct physicochemical properties that are advantageous in medicinal chemistry.

Key Physicochemical Characteristics

| Property | Value/Observation | Significance in Drug Discovery |

| Molecular Weight | 179.1 g/mol | Adherence to Lipinski's rule of five for drug-likeness. |

| Boiling Point | 305.1 ± 42.0 °C at 760 mmHg[3] | Indicates thermal stability. |

| Acidity | Increased acidity compared to non-fluorinated analogs.[4] | The strong electron-withdrawing nature of the -CF3 group enhances the acidity of the carboxylic acid, which can influence its interaction with biological targets and its solubility. |

| Lipophilicity | The -CF3 group significantly increases lipophilicity.[1] | Enhanced membrane permeability and potential for improved oral bioavailability.[2] |

| Metabolic Stability | The C-F bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation.[2] | Increased in vivo half-life of derivative compounds. |

| Storage | Recommended storage at 4°C.[3] | Standard for preserving the integrity of the chemical. |

This table summarizes the key physicochemical properties of this compound and their implications in drug design.

Synthetic Pathways: A General Overview

The synthesis of substituted pyrroles is a well-established field in organic chemistry, with the Paal-Knorr synthesis being a cornerstone methodology.[5][6] This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7]

Conceptual Synthetic Protocol: Paal-Knorr Synthesis

Objective: To provide a general, illustrative protocol for the synthesis of a 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate ester, a direct precursor to the target carboxylic acid.

Materials:

-

A suitable 1,4-dicarbonyl precursor bearing a trifluoromethyl group.

-

An amino acid ester (e.g., glycine ethyl ester).

-

A weak acid catalyst (e.g., acetic acid).

-

An appropriate solvent (e.g., ethanol, glacial acetic acid).

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl precursor in the chosen solvent.

-

Addition of Amine: To the stirred solution, add the amino acid ester and a catalytic amount of weak acid.

-

Reaction: Heat the reaction mixture to reflux for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the pyrrole-2-carboxylate ester.

-

Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid, typically using a base such as lithium hydroxide followed by acidification.

Core Research Applications in Drug Discovery

This compound serves as a valuable starting material for the synthesis of a diverse range of bioactive molecules. Its utility spans several therapeutic areas, with notable potential in oncology, virology, and infectious diseases.

Kinase Inhibitors for Cancer Therapy

Kinase inhibitors are a cornerstone of targeted cancer therapy, and the pyrrole scaffold is a common feature in many approved and investigational drugs.[1] The 7-azaindole scaffold, a close structural relative of pyrrole, is known to mimic the hinge-binding motif of ATP in the kinase active site.[8] The trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors.

Application Workflow: Synthesis of a Pyrrolo[2,3-b]pyridine-based Kinase Inhibitor

The following workflow illustrates how 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a derivative of the core compound, can be used to synthesize potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1]

Caption: Synthetic workflow for an FGFR inhibitor.

Quantitative Data: FGFR Inhibition by Trifluoromethyl-Substituted Pyrrolo[2,3-b]pyridine Derivatives

| Compound ID | R-Substituent | FGFR1 IC₅₀ (nM) | Antiproliferative IC₅₀ (μM) vs. 4T1 Cells |

| 1 | H | 1900 | >10 |

| 4a | 5-Trifluoromethyl | 98 | 2.45 |

| 4h | 3-Methoxy-5-Trifluoromethyl | 7 | 0.13 |

| Data adapted from studies on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1] |

This data clearly demonstrates the significant enhancement in inhibitory activity upon the introduction of a trifluoromethyl group.

Experimental Protocol: Synthesis of an FGFR Inhibitor Intermediate

Objective: To synthesize an intermediate for an FGFR inhibitor using a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold.

Materials:

-

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol)

-

3-Hydroxybenzaldehyde (1.1 mmol)

-

Methanol

-

Potassium hydroxide (catalytic amount)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reactant Mixture: In a suitable flask, dissolve 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and 3-hydroxybenzaldehyde in methanol.

-

Base Addition: Add a catalytic amount of potassium hydroxide to the solution.

-

Reaction: Stir the mixture at 50 °C for 5 hours.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum.

-

Purification: Purify the crude product by column chromatography (silica gel, 5% MeOH in DCM) to yield the intermediate compound.[1]

Antiviral Agents: Targeting HIV-1 Entry

Structurally related 5-arylpyrrole-2-carboxylic acids have been identified as key intermediates in the synthesis of HIV-1 entry inhibitors.[4] These compounds target the gp41 protein, which is crucial for the fusion of the viral and cellular membranes. The trifluoromethyl group can enhance the potency of these inhibitors.

Signaling Pathway: Inhibition of HIV-1 Entry

Caption: Mechanism of HIV-1 entry and its inhibition.

While a specific protocol starting from this compound is not detailed in the available literature, its structural similarity to known intermediates suggests its utility in this area.[4]

Antimicrobial Agents: Combating Drug-Resistant Pathogens

The pyrrole scaffold is present in many natural and synthetic antimicrobial agents.[9] The incorporation of a trifluoromethyl group can enhance the antibacterial and antifungal activity of these compounds.[10]

Application Workflow: Synthesis of Pyrrole-based Antimicrobials

Caption: General workflow for synthesizing antimicrobial pyrrole derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives against bacterial strains.

Materials:

-

Synthesized pyrrole derivatives.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland.

Step-by-Step Methodology:

-

Serial Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for modern medicinal chemistry. The strategic placement of the trifluoromethyl group provides a powerful tool for enhancing the drug-like properties of pyrrole-based compounds. The potential applications of this scaffold in the development of kinase inhibitors, antiviral agents, and antimicrobial compounds are significant and warrant further investigation.

Future research should focus on developing and optimizing the synthesis of this core compound and exploring its utility in creating diverse libraries of derivatives for high-throughput screening. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial for fine-tuning the potency and selectivity of these novel therapeutic agents. As the demand for innovative and effective medicines continues to grow, the role of fluorinated heterocyclic intermediates like this compound will undoubtedly become even more prominent.

References

- 1. benchchem.com [benchchem.com]

- 2. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1314400-72-0 [sigmaaldrich.com]

- 4. 1314400-72-0 | 5-Trifluoromethyl-1H-Pyrrole-2-Carboxylic Acid [fluoromart.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 10. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid, a compound of significant interest in medicinal chemistry and materials science. While specific crystallographic data for this molecule is not publicly available, this document outlines a robust methodology for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction (SC-XRD). By leveraging established protocols for related pyrrole derivatives, this guide offers researchers, scientists, and drug development professionals the necessary tools to elucidate the three-dimensional atomic arrangement of this novel compound. The ensuing structural insights will be invaluable for understanding its physicochemical properties, reaction mechanisms, and potential as a therapeutic agent or functional material.

Introduction: The Significance of Trifluoromethyl-Pyrroles

Pyrrole-containing compounds are ubiquitous in nature and synthetic chemistry, forming the core of many biologically active molecules and functional materials. The introduction of a trifluoromethyl (CF3) group can dramatically alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, metabolic stability, and bioavailability.[1][2] These modifications make trifluoromethyl-substituted pyrroles, such as this compound, highly sought-after building blocks in drug discovery.[1][3][4] For instance, related 5-arylpyrrole-2-carboxylic acids are key intermediates in the synthesis of HIV-1 entry inhibitors.[3]

A definitive crystal structure is paramount for understanding the molecule's conformational preferences, intermolecular interactions, and ultimately, its biological activity.[3] This guide provides the scientific rationale and detailed protocols to achieve this.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Synthetic Strategy

The synthesis of this compound can be approached through several established methods for constructing substituted pyrroles. A plausible and efficient route involves the Paal-Knorr synthesis or related cyclization strategies using trifluoromethyl-containing precursors.[5]

Diagram of a Proposed Synthetic Pathway:

Caption: Proposed Paal-Knorr synthesis of the target compound.

Purification and Characterization

Following synthesis, the crude product must be purified to ≥98% purity, as impurities can inhibit crystallization. Standard techniques such as column chromatography and recrystallization are typically employed. The purified compound should be thoroughly characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[6][7]

Crystal Growth: A Game of Patience and Precision

Growing single crystals suitable for SC-XRD is often the most challenging step. The goal is to obtain a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of common solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile, and mixtures thereof).[8] The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Saturated Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system at a slightly elevated temperature.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

-

Slow Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

| Parameter | Rationale | Troubleshooting |

| Solvent Choice | Controls the rate of crystallization. | If no crystals form, try a less polar solvent. If an amorphous solid precipitates, use a more polar solvent. |

| Temperature | Affects solubility and evaporation rate. | A constant, slightly cool environment is often optimal. |

| Vibration | Can disrupt crystal growth. | Isolate the experiment from vibrations (e.g., fume hoods, refrigerators). |

Single-Crystal X-ray Diffraction: Visualizing the Molecular World

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid.[9]

Diagram of the SC-XRD Workflow:

Caption: General workflow for single-crystal X-ray diffraction analysis.[8]

Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Diffractometer Setup: Data is collected on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[10]

-

Cryo-Cooling: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.[8]

-

Data Acquisition: The diffractometer rotates the crystal through a series of angles, and the intensities of the diffracted X-rays are measured by a detector.[8]

Structure Solution and Refinement

-

Unit Cell Determination: The diffraction data is used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.

-

Space Group Determination: Based on the symmetry of the diffraction pattern, the space group is determined. This defines the symmetry operations that relate the molecules within the unit cell.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. Software such as SHELXT is commonly used for this step.[10]

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction patterns. SHELXL is a widely used program for this purpose.[10]

Data Analysis and Interpretation: From Diffraction Pattern to Molecular Insight

The final output of a crystal structure analysis is a set of crystallographic data that describes the atomic arrangement in the crystal.

Key Crystallographic Parameters

The following table summarizes the key parameters that will be obtained and should be compared with data from related structures.[8]

| Parameter | Description | Significance |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Provides fundamental information about the packing of the molecules. |

| Space Group | The space group describes the symmetry of the arrangement of molecules in the crystal. | Determines the number of molecules in the asymmetric unit. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating unit. |

| Z | The number of molecules per unit cell. | Related to the density of the crystal. |

| R-factor (R1) | A measure of the agreement between the observed and calculated structure factors. | Lower values indicate a better fit (typically < 0.05 for a good structure). |

| Goodness-of-Fit (GOF) | Should be close to 1 for a good refinement. | Indicates the quality of the refinement. |

Molecular Geometry and Intermolecular Interactions

The refined crystal structure provides precise information about:

-

Bond Lengths and Angles: These can be compared to standard values to confirm the chemical structure and identify any unusual geometric features.

-

Conformation: The three-dimensional shape of the molecule, including the planarity of the pyrrole ring and the orientation of the carboxylic acid and trifluoromethyl groups.

-

Intermolecular Interactions: The non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that hold the molecules together in the crystal lattice. These interactions are crucial for understanding the physical properties of the solid and can provide insights into how the molecule might interact with biological targets. The crystal structure of a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, reveals a water-bridged hydrogen-bonding network, which could be a possibility for the title compound as well.[3]

Conclusion and Future Directions

The successful crystal structure analysis of this compound will provide invaluable information for researchers in drug discovery and materials science. The detailed structural data will enable a deeper understanding of its chemical properties and biological activity, paving the way for the design of new and improved therapeutic agents and functional materials. The protocols and methodologies outlined in this guide provide a clear and robust pathway to achieving this goal, transforming a molecule of interest into a well-characterized entity with a wealth of structural information.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1314400-72-0 | 5-Trifluoromethyl-1H-Pyrrole-2-Carboxylic Acid [fluoromart.com]

- 4. The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 6. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 7. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid in Agrochemical Development

Introduction: The Strategic Importance of the Trifluoromethylpyrrole Scaffold in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally conscious crop protection solutions has led to a focus on fluorinated organic molecules. The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into active ingredients can dramatically enhance their biological efficacy, metabolic stability, and target-site binding affinity. Among the privileged heterocyclic scaffolds in agrochemical research, the pyrrole nucleus stands out for its broad spectrum of biological activities.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid as a pivotal building block in the synthesis of next-generation agrochemicals. We will delve into the rationale behind its use, propose synthetic pathways for creating potent fungicidal and insecticidal agents, elucidate the established mechanisms of action for this class of compounds, and provide detailed protocols for their biological evaluation.

Part 1: Rationale for Use and Synthetic Strategy

This compound is a highly versatile precursor for the synthesis of a diverse range of agrochemical candidates, primarily through the derivatization of its carboxylic acid moiety into amides and esters.

The Pyrrole-2-carboxamide Moiety as a Fungicidal Pharmacophore

Pyrrole carboxamides have emerged as a significant class of fungicides, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain (Complex II).[1][2] Inhibition of SDH disrupts the fungus's energy production, leading to its death. While the direct derivatives of this compound are still an emerging area of research, analogous structures such as 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid amides have demonstrated potent Complex II inhibitory activity.[1][3]

The general structure of these fungicidal amides involves the coupling of the pyrrole carboxylic acid with a strategically substituted aniline. The trifluoromethyl group at the 5-position of the pyrrole ring is anticipated to enhance the lipophilicity and binding affinity of the molecule to the target enzyme.

The Pyrrole-2-carboxylate and Related Structures in Insecticides

The trifluoromethylpyrrole scaffold is also central to a class of potent insecticides. A prime example is Chlorfenapyr , a pro-insecticide with a 2-aryl-5-(trifluoromethyl)pyrrole core.[4][5][6][7] This class of compounds operates through a unique mode of action, uncoupling oxidative phosphorylation in the mitochondria of insects, which ultimately leads to cell death due to energy deprivation.[4][5][6][7][8]

Derivatives of this compound, particularly its esters and other modified amides, are promising candidates for novel insecticides with this valuable mode of action, which can be effective against pests resistant to other insecticide classes.[4][8]

Part 2: Proposed Synthetic Protocols

The following protocols outline the general procedures for synthesizing carboxamide and carboxylate derivatives from this compound. These are based on standard and widely published organic synthesis methodologies.[9][10][11][12][13][14]

General Protocol for the Synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-carboxamides (Potential Fungicides)

This protocol describes a two-step process involving the activation of the carboxylic acid followed by amidation.

Step 1: Activation of the Carboxylic Acid

-

To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane or tetrahydrofuran, add a suitable activating agent. Common choices include:

-

Thionyl chloride (SOCl₂) (1.2 eq) with a catalytic amount of dimethylformamide (DMF).

-

Oxalyl chloride ((COCl)₂) (1.2 eq) with a catalytic amount of DMF.

-

A carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

-

-

Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed (monitor by TLC).

-

If using thionyl or oxalyl chloride, remove the excess reagent and solvent under reduced pressure. The resulting acid chloride can be used directly in the next step.

Step 2: Amidation

-

Dissolve the activated carboxylic acid (or the crude acid chloride) in a dry, inert solvent.

-

To this solution, add the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

-

Stir the reaction at room temperature overnight.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 5-(Trifluoromethyl)-1H-pyrrole-2-carboxamide.

References

- 1. researchgate.net [researchgate.net]

- 2. js.ugd.edu.mk [js.ugd.edu.mk]

- 3. znaturforsch.com [znaturforsch.com]

- 4. diypestcontrol.com [diypestcontrol.com]

- 5. Chlorfenapyr - Wikipedia [en.wikipedia.org]

- 6. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]

- 9. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of N-trifluoromethyl amides from carboxylic acids [escholarship.org]

- 11. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]

- 12. US5055491A - Carboxylic acid esters, methods for producing them and insecticides and/or acaricides containing them as an active ingredient - Google Patents [patents.google.com]

- 13. US4714712A - Carboxylic acid esters and insecticides containing them as the active ingredient - Google Patents [patents.google.com]

- 14. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic Acid in Modern Organic Synthesis

Introduction: The Trifluoromethyl Group's Transformative Impact in Medicinal Chemistry

The strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds has become a cornerstone of modern drug discovery and development. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] The strong electron-withdrawing nature of the CF₃ group enhances metabolic stability by fortifying adjacent C-H bonds against enzymatic oxidation and can significantly increase a compound's lipophilicity, thereby improving its membrane permeability and oral bioavailability.[1][2] Furthermore, the unique steric and electronic profile of the trifluoromethyl group can lead to enhanced binding affinity and selectivity for biological targets.[3]

Nitrogen-containing heterocycles, particularly the pyrrole nucleus, are another privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The convergence of these two powerful pharmacophoric elements in the form of trifluoromethylated pyrroles has given rise to a class of building blocks with immense potential for the synthesis of novel therapeutic agents.[3] This application note provides a detailed guide to the use of a key exemplar of this class, 5-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid , as a versatile building block in organic synthesis. We will explore its synthesis, key reactions, and provide detailed, field-proven protocols for its application in the construction of amides and esters, which are fundamental linkages in a vast number of pharmaceutical compounds.

Physicochemical Properties and Handling

This compound is a white to off-white solid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1314400-72-0 | [5] |

| Molecular Formula | C₆H₄F₃NO₂ | [5] |

| Molecular Weight | 191.10 g/mol | [5] |